molecular formula C16H29N3O5 B13259259 tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate

tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate

Cat. No.: B13259259
M. Wt: 343.42 g/mol
InChI Key: AVLIUINTMVIWSD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic IUPAC name tert-butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate provides a precise description of its structure. Breaking this down:

  • Piperazine backbone : A six-membered ring containing two nitrogen atoms at positions 1 and 4.
  • tert-Butyl carbamate : The tert-butoxycarbonyl (Boc) group protects the piperazine nitrogen, a common strategy to enhance solubility and stability during synthesis.
  • Oxolan-3-yl substituent : A tetrahydrofuran ring attached to the piperazine at position 4.
  • Methoxy(methyl)carbamoyl : A carbamate derivative where the carbonyl group is bonded to a methoxy-methylamine group, introducing both hydrophilic and lipophilic properties.

The molecular formula is C₁₇H₂₉N₃O₅ , with a molecular weight of 355.43 g/mol. While the exact CAS registry number for this compound is not explicitly listed in the provided sources, structurally analogous piperazine carbamates, such as tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate (CAS: 1780885-59-7), highlight the prevalence of similar protective groups and heterocyclic modifications.

Property Value
Molecular Formula C₁₇H₂₉N₃O₅
Molecular Weight 355.43 g/mol
Key Functional Groups Boc-protected piperazine, oxolane
Structural Analogues CAS 1780885-59-7, 2098163-96-1

Historical Development in Heterocyclic Chemistry

The synthesis and study of heterocyclic compounds like this piperazine derivative are rooted in advancements spanning two centuries. Heterocycles gained prominence in the 19th century with the isolation of natural alkaloids such as piperine from Piper nigrum, which contains a piperidine core. Piperazine itself was first synthesized in the late 1800s via ammoniation of 1,2-dichloroethane, paving the way for derivatives.

The mid-20th century saw carbamates emerge as critical protecting groups in peptide synthesis. The tert-butyl carbamate (Boc) group, introduced by Henry D. Dakin in 1928, became a cornerstone for nitrogen protection due to its stability under basic conditions and ease of removal via acidolysis. Concurrently, oxolane (tetrahydrofuran) derivatives gained attention for their conformational rigidity and ability to modulate pharmacokinetic properties.

The fusion of these motifs—piperazine, Boc, and oxolane—reflects modern strategies in medicinal chemistry to balance reactivity, bioavailability, and target specificity. For instance, carbamate-bearing piperazines like those in ciprofloxacin and ziprasidone demonstrate the therapeutic potential of such hybrids.

Position Within Piperazine Carbamate Derivatives

This compound occupies a unique niche within piperazine carbamate derivatives due to its oxolane-carbamoyl substitution. Piperazine carbamates are broadly classified by their nitrogen-protecting groups and peripheral substituents:

  • Simple Boc-protected piperazines : Used as intermediates in drug synthesis (e.g., tert-butyl piperazine-1-carboxylate).
  • Heteroaromatic hybrids : Such as tert-butyl 4-[6-(oxolan-3-yl)pyrimidin-4-yl]piperazine-1-carboxylate, which integrate aromatic rings for enhanced binding.
  • Carbamoyl-modified derivatives : Including the target compound, where the oxolane ring’s carbamoyl group introduces steric and electronic effects that influence molecular interactions.

Comparative analysis reveals that the methoxy(methyl)carbamoyl group enhances metabolic stability compared to unsubstituted carbamates, a feature critical for oral bioavailability. Furthermore, the oxolane ring’s puckered conformation may restrict rotational freedom, potentially improving receptor selectivity—a hypothesis supported by studies on analogous compounds.

Properties

Molecular Formula

C16H29N3O5

Molecular Weight

343.42 g/mol

IUPAC Name

tert-butyl 4-[3-[methoxy(methyl)carbamoyl]oxolan-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C16H29N3O5/c1-15(2,3)24-14(21)18-7-9-19(10-8-18)16(6-11-23-12-16)13(20)17(4)22-5/h6-12H2,1-5H3

InChI Key

AVLIUINTMVIWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOC2)C(=O)N(C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxolane compounds under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of one functional group with another, potentially leading to a wide variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays and drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The piperazine and oxolane moieties are common in many pharmacologically active compounds, suggesting that this compound could serve as a lead compound for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of the target compound, highlighting key substituents and their implications:

Compound Name Substituents on Piperazine Molecular Weight (g/mol) Key Features Reference
Target Compound 1: tert-butyl carbamate
4: 3-[methoxy(methyl)carbamoyl]oxolan-3-yl
~367.43 Polar oxolane-carbamoyl group enhances solubility; tert-butyl carbamate provides synthetic versatility. N/A
tert-Butyl 4-methylpiperazine-1-carboxylate 1: tert-butyl carbamate
4: methyl
200.28 Simpler structure; methyl group increases lipophilicity. [5]
tert-Butyl 4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate 1: tert-butyl carbamate
4: 4-(methylthio)benzyl
394.48 Aromatic benzyl group enhances rigidity; methylthio group introduces sulfur-based reactivity. [3]
tert-Butyl 4-(3-boronate-phenyl)piperazine-1-carboxylate 1: tert-butyl carbamate
4: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl
380.32 Boronate ester enables Suzuki-Miyaura cross-coupling reactions. [16]
tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate 1: tert-butyl carbamate
4: 6-bromopyridin-3-yl
342.23 Bromine atom facilitates nucleophilic substitution; pyridine ring enhances π-π stacking. [19]

Physicochemical Properties

  • Solubility : The target compound’s oxolane-carbamoyl group likely improves aqueous solubility compared to analogues with aromatic substituents (e.g., benzyl or pyridinyl groups) [5].
  • Lipophilicity : The methyl-substituted analogue (MW 200.28) has a lower molecular weight and higher Log P, favoring membrane permeability [5].
  • Reactivity : Boronate-containing analogues (e.g., [16]) are tailored for cross-coupling reactions, whereas bromopyridinyl derivatives (e.g., [19]) are intermediates in nucleophilic substitutions.

Biological Activity

Tert-Butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperazine ring and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and inflammatory pathways.

  • Molecular Formula : C17H31N3O4
  • Molecular Weight : 329.43 g/mol
  • IUPAC Name : this compound

The compound features several functional groups, including tert-butyl, methoxy, and carbamoyl, which contribute to its chemical reactivity and biological potential. The piperazine nitrogen atoms can engage in nucleophilic substitutions, while the carbamate group may undergo hydrolysis under varying conditions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the piperazine ring.
  • Introduction of the oxolane moiety.
  • Functionalization with methoxy and carbamoyl groups.

Careful control of reaction conditions, such as temperature and solvent choice, is essential for achieving high yields and purity.

Antiproliferative Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 2.2 to 8.7 µM against different cancer types, suggesting potential applications in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-73.1Induces apoptosis
Compound BHCT1165.3Inhibits cell proliferation
Compound CHEK2934.8Alters metabolic pathways

Antioxidant Activity

In addition to antiproliferative effects, the compound has shown promising antioxidant activity. Studies utilizing DPPH and FRAP assays indicated that certain derivatives possess the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Antimicrobial Activity

Compounds similar to this compound have also displayed selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these compounds ranged from 8 to 32 µM, indicating their potential as antimicrobial agents .

Case Studies

A recent case study explored the effects of a related compound on the Type III secretion system (T3SS) in pathogenic bacteria. The study found that at concentrations around 50 µM, significant inhibition of T3SS was observed, highlighting the potential of these compounds in infectious disease management .

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